molecular formula C21H21NO5S3 B5006269 2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate CAS No. 6179-95-9

2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No. B5006269
CAS RN: 6179-95-9
M. Wt: 463.6 g/mol
InChI Key: KFERDTOMBGDWJB-CPNJWEJPSA-N
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Description

The compound appears to contain a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen . Thiazolidine motifs are intriguing heterocyclic moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine derivatives can be synthesized through various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazolidines can participate in a variety of reactions due to the presence of sulfur and nitrogen in the ring structure .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Thiazolidine derivatives have been found to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Future Directions

Thiazolidine derivatives are of great interest in medicinal chemistry, and researchers continue to explore these compounds as potential drug candidates . Future research may focus on improving the synthesis methods, understanding the mechanisms of action, and exploring new therapeutic applications.

properties

IUPAC Name

[2-ethoxy-4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S3/c1-4-22-20(23)19(29-21(22)28)13-15-8-11-17(18(12-15)26-5-2)27-30(24,25)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFERDTOMBGDWJB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367505
Record name STK067867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6179-95-9
Record name STK067867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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